molecular formula C14H10FNO4 B6392888 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% CAS No. 1261981-03-6

6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%

Cat. No. B6392888
CAS RN: 1261981-03-6
M. Wt: 275.23 g/mol
InChI Key: PYSLQJPUQNYGJB-UHFFFAOYSA-N
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Description

6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid (FMCPA) is an organic compound belonging to the class of carboxylic acids. It is a white solid, with a molecular weight of 250.21 g/mol. FMCPA is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. FMCPA is also used as a reagent in organic synthesis.

Scientific Research Applications

6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of novel compounds for use as drugs, agrochemicals, and dyes. It has also been used in the synthesis of polymeric materials for use in drug delivery systems. Additionally, 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of fluorescent probes for use in fluorescence microscopy and spectroscopy.

Mechanism of Action

6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is an organic compound that acts as an acid catalyst in the synthesis of a wide range of compounds. It is a Lewis acid, meaning that it can form a coordinate bond with an electron-rich species, such as a nucleophile. In the presence of a base, such as sodium hydroxide or potassium hydroxide, 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% can form a complex with the nucleophile, allowing for the formation of a new bond.
Biochemical and Physiological Effects
6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to have no significant biochemical or physiological effects in humans or animals. It is not known to be toxic or carcinogenic, and it has not been found to be mutagenic or teratogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments is its low cost and ease of synthesis. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is not very soluble in water, which can limit its use in some experiments. Additionally, 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is a relatively weak acid, which can limit its effectiveness in some reactions.

Future Directions

Future research on 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could focus on developing new methods for its synthesis and purification. Additionally, further research could be done to explore its potential applications in drug delivery systems, as well as its potential use in the synthesis of fluorescent probes. Additionally, further research could be done to explore its potential use in the synthesis of polymeric materials. Finally, further research could be done to explore its potential use as an acid catalyst in the synthesis of novel compounds.

Synthesis Methods

The synthesis of 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is typically achieved through the reaction of 2-fluoro-5-methoxybenzaldehyde with picolinic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, in aqueous solution. The reaction is typically carried out at a temperature of 25-30°C for 4-6 hours. After the reaction is complete, the product is isolated by filtration and then recrystallized from an appropriate solvent.

properties

IUPAC Name

6-(2-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)8-5-6-10(15)9(7-8)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSLQJPUQNYGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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